Ethyl 2-(4-chlorophenoxy)acetoacetate

Descripción general

Descripción

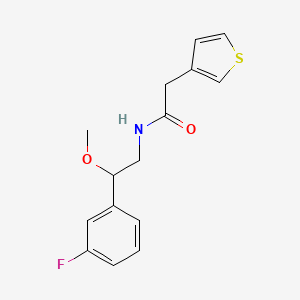

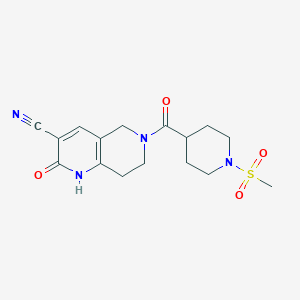

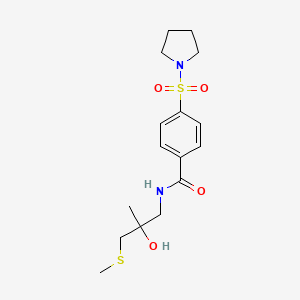

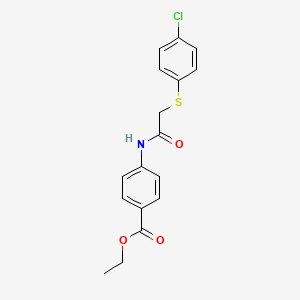

Ethyl 2-(4-chlorophenoxy)acetoacetate is a chemical compound with the molecular formula C12H13ClO4 . It is a derivative of ethyl acetoacetate, which is a colorless liquid widely used as a chemical intermediate in the production of a variety of compounds .

Synthesis Analysis

The synthesis of this compound could potentially involve a Claisen condensation reaction . This reaction involves the deprotonation of an ester to form an enolate, which then acts as a nucleophile in an SN2 reaction to form a new C-C bond . The specific synthesis process for this compound might involve similar steps, but with the introduction of a 4-chlorophenoxy group.Molecular Structure Analysis

The molecular structure of this compound consists of a 4-chlorophenoxy group attached to an acetoacetate ester . The acetoacetate part of the molecule contains two carbonyl groups, each with an alpha-carbon that has hydrogens that are easily abstracted .Chemical Reactions Analysis

Ethyl acetoacetate, a related compound, is known to undergo a variety of reactions, including keto-enol tautomerism and nucleophilic substitution . This compound may undergo similar reactions, with the 4-chlorophenoxy group potentially influencing the reactivity of the molecule.Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Activities

- Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized and evaluated for its antimicrobial and antioxidant susceptibilities. This compound, similar in structure to Ethyl 2-(4-chlorophenoxy)acetoacetate, demonstrated potential in vitro antimicrobial and antioxidant activities, indicating its usefulness in research focused on these areas (Kumar et al., 2016).

Synthesis and Structural Analysis

- The synthesis of compounds related to this compound, such as Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has been reported. These studies often involve Knoevenagel condensation reactions, providing valuable insights into synthetic methods that could be applicable to this compound. The structural proof of these molecules is typically obtained through spectral studies and confirmed by X-ray diffraction studies, highlighting the importance of these techniques in the structural analysis of similar compounds (Kumar et al., 2016).

Applications in Corrosion Inhibition

- Quantum chemical calculations have been performed on compounds related to this compound to determine their inhibition efficiencies as corrosion inhibitors. These studies reveal the relationship between the molecular structure of such compounds and their inhibition efficiency, suggesting potential applications in protecting metals from corrosion (Zarrouk et al., 2014).

Environmental Degradation Studies

- Research on the degradation of related chlorophenoxyacetic acids provides insights into the environmental behavior of this compound. These studies are essential for understanding how such compounds break down in the environment and the potential formation of by-products, contributing to environmental science and pollution studies (Sun & Pignatello, 1993).

Allelochemical Research

- Ethyl 2-methyl acetoacetate, a compound structurally similar to this compound, has been studied for its allelochemical properties, specifically its inhibitory effects on marine unicellular algae. These findings could imply potential research avenues for this compound in allelopathy and plant biology, exploring its effects on plant growth and ecological interactions (Yang et al., 2011).

Mecanismo De Acción

Target of Action

Ethyl 2-(4-chlorophenoxy)acetoacetate, also known as 2-(4-Chlorophenoxy)acetoacetic acid ethyl ester , is a chemical compound that is used in various pharmaceutical and chemical applications

Mode of Action

It is known that acetoacetic ester (ethyl acetoacetate), a similar compound, is an extremely useful molecule that can be used to make ketones and other molecules . It undergoes a transformation from Beta-Ketoester to Ketone . The enolate will preferentially form on the shared alpha-carbon . These enolates are pretty good at SN2 reactions .

Biochemical Pathways

Related compounds like ethyl acetoacetate are known to participate in reactions such as the claisen condensation , which results in the formation of β-keto esters .

Result of Action

Related compounds like ethyl acetoacetate are known to be used in the synthesis of various other compounds .

Propiedades

IUPAC Name |

ethyl 2-(4-chlorophenoxy)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSZRJCFCVJFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

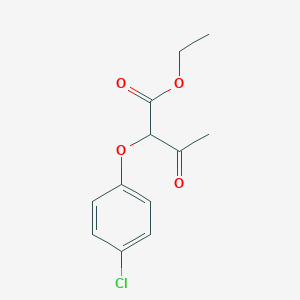

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2892252.png)

![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)